4-Fluorotropacocaine

Description

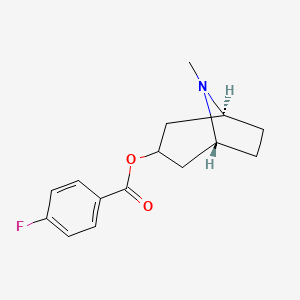

Structure

3D Structure

Propriétés

IUPAC Name |

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 4-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FNO2/c1-17-12-6-7-13(17)9-14(8-12)19-15(18)10-2-4-11(16)5-3-10/h2-5,12-14H,6-9H2,1H3/t12-,13+,14? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXDFSLSXLYAAPF-PBWFPOADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201306291 | |

| Record name | Pseudotropine 4-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201306291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172883-97-5, 1392492-03-3 | |

| Record name | Pseudotropine 4-fluorobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172883975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tropine 4-fluorobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1392492033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pseudotropine 4-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201306291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PSEUDOTROPINE 4-FLUOROBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQP3G94388 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TROPINE 4-FLUOROBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S4MZZ9YA2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Stereochemical Characterization of 4 Fluorotropacocaine

Chemical Synthesis Pathways

The primary route for synthesizing 4-fluorotropacocaine and its analogs involves the esterification of a tropane (B1204802) alcohol with a suitable acylating agent. researchgate.net

Esterification Reactions and Precursor Utilization

The most common synthesis of 3β-(4-fluorobenzoyloxy)tropane (this compound) is achieved through the acylation of tropine (B42219) with 4-fluorobenzoyl chloride. researchgate.net Tropine, a 3-hydroxy derivative of the dicyclic tropane, serves as the key precursor alcohol. uomustansiriyah.edu.iq The reaction is typically conducted in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂) or tetrahydrofuran (B95107) (THF) under an inert atmosphere to prevent unwanted side reactions.

To facilitate the esterification, a base such as triethylamine (B128534) (NEt₃) is often employed to neutralize the hydrochloric acid byproduct. The use of a catalyst, for instance 4-dimethylaminopyridine (B28879) (DMAP), can also be incorporated to activate the hydroxyl group of tropine, enhancing the reaction rate. The process involves the dropwise addition of 4-fluorobenzoyl chloride to a solution of tropine and the base, followed by a period of stirring at controlled temperatures, often starting at 0°C and then proceeding at room temperature.

Following the reaction, purification of the crude product is essential and is typically accomplished using column chromatography.

Recent advancements in synthetic biology propose the potential for engineered biosynthetic pathways. This could involve combining genes from Solanaceae plants (like Atropa belladonna) with those from Erythroxylaceae (like Erythroxylum coca) in a host organism such as yeast. Introducing fluorinated precursors, for example 4-fluorobenzoic acid, during the later stages of biosynthesis could theoretically yield the fluorinated alkaloid.

Stereoselective Synthesis Approaches

The stereochemistry at the C-3 position of the tropane ring is a critical aspect of the synthesis. The desired 3β configuration, as found in this compound, corresponds to an equatorial orientation of the ester group, whereas the 3α isomer has an axial orientation. The choice of starting tropane alcohol is paramount; tropine possesses a 3β-hydroxyl group, which generally leads to the formation of the 3β-ester product. Conversely, pseudotropine, the 3α-epimer of tropine, would be used to obtain the 3α-ester.

Control over isomer formation can be influenced by reaction conditions such as temperature, solvent polarity, and the choice of base. More advanced stereoselective strategies for tropane synthesis have also been developed, although not specifically detailed for this compound in the provided results. These include methods like a microwave-assisted, stereoselective 6π-electrocyclic ring-opening/Huisgen [3+2]-cycloaddition cascade starting from cyclopropanated pyrrole (B145914) and furan (B31954) derivatives. nih.gov Another general approach involves constructing the 8-azabicyclo[3.2.1]octane core through the aziridination of a cycloheptadiene intermediate, followed by a vinyl aziridine (B145994) rearrangement, which allows for late-stage diversification. acs.orgnih.gov

Isomeric Forms of this compound

Like other 3-substituted tropanes, this compound exists as two primary diastereomers, distinguished by the stereochemistry at the C-3 position. researchgate.net

Characterization of 3β- and 3α-Isomers

The two isomers are 3β-(4-fluorobenzoyloxy)tropane and its 3α counterpart. researchgate.netnih.gov The 3β isomer is commonly referred to as this compound. While these isomers are chemically very similar, they can be separated and distinguished using analytical techniques. Gas chromatography (GC) is capable of separating the two compounds. researchgate.netnih.gov However, their electron-impact (EI) mass spectra are nearly identical, making differentiation by this method alone difficult. researchgate.netnih.gov A particularly useful technique for distinguishing between the 3β- and 3α-isomers is ¹⁹F NMR spectroscopy. researchgate.netnih.gov

Methodologies for Isomer Purity Control

Achieving high isomeric purity is crucial for accurate pharmacological and analytical studies. The primary method for controlling the isomeric outcome is the selection of the correct starting material: tropine for the 3β isomer and pseudotropine for the 3α isomer.

During synthesis, factors such as the reaction temperature, the polarity of the solvent, and the specific base used can influence the stereochemical integrity and potentially lead to the formation of the undesired isomer. Therefore, careful control of these reaction parameters is a key methodology for ensuring isomer purity.

Following the synthesis, purification techniques are employed to separate any isomeric impurities. Column chromatography is a standard method used for this purpose, allowing for the isolation of the desired isomer with high purity.

Structural Elucidation and Stereochemical Assignment

The definitive confirmation of the structure and stereochemistry of this compound and its isomer relies on a combination of spectroscopic and crystallographic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation.

¹H NMR provides information on the proton environment. For tropane alkaloids, characteristic signals include those for the bridgehead protons and the methine proton at C-3. nih.gov

¹³C NMR helps identify all unique carbon atoms in the molecule. nih.gov

¹⁹F NMR is especially valuable for fluorinated compounds and can be used to distinguish between the 3β and 3α isomers of this compound. researchgate.netnih.gov

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation patterns of the compound. While the EI mass spectra of the 3β and 3α isomers are very similar, MS coupled with a separation technique like GC (GC-MS) is essential for analysis. researchgate.netspringermedizin.de

X-ray Crystallography provides unambiguous proof of the molecular structure and stereochemistry. By analyzing the diffraction pattern of a single crystal, the precise three-dimensional arrangement of atoms can be determined, confirming the β- or α-configuration of the ester group at C-3.

The table below summarizes key analytical data for this compound.

| Property | Data | Source |

| IUPAC Name | [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 4-fluorobenzoate (B1226621) | |

| Molecular Formula | C₁₅H₁₈FNO₂ | |

| Molecular Weight | 263.31 g/mol | |

| Appearance | White or almost white crystalline solid | bloomtechz.com |

| Isomer Separation | Separable by Gas Chromatography (GC) | researchgate.netnih.gov |

| Isomer Differentiation | Distinguishable by ¹⁹F NMR spectroscopy | researchgate.netnih.gov |

| Stereochemistry Confirmation | X-ray crystallography, NMR |

Application of X-ray Crystallography

X-ray crystallography is a definitive analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. rigaku.com This method provides unambiguous proof of a molecule's structure, including its absolute configuration and stereochemistry, by measuring the diffraction pattern of X-rays passing through a single crystal. rigaku.comunc.edu

In the context of this compound, X-ray crystallography is a critical tool for confirming the stereochemistry of the isomers. The differentiation between the 3β- and 3α-isomers depends on the orientation of the 4-fluorobenzoyloxy group at the C-3 position of the tropane ring. In the 3β-isomer, which corresponds to the exo configuration, the substituent is in an equatorial position. industry.gov.au Conversely, the 3α-isomer has the substituent in an axial, or endo, position.

Studies have utilized single-crystal X-ray diffraction to unequivocally identify the synthesized products. researchgate.net For example, analysis of the 3β-isomer confirmed a distinct bicyclic ring conformation, solidifying its structural assignment. This technique is invaluable as it resolves the spatial arrangement of the atoms, leaving no ambiguity, which is particularly important when other methods, like mass spectrometry, yield nearly identical results for the different isomers. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and widely used technique for the structural elucidation of organic compounds, including the determination of stereochemistry. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all employed to distinguish between the 3β and 3α isomers. nih.govindustry.gov.au

The chemical shifts (δ) and coupling constants (J) observed in the NMR spectra are highly sensitive to the stereochemical arrangement. A key diagnostic feature in the ¹H NMR spectrum is the signal for the proton at the C-3 position. The orientation of the ester group (axial vs. equatorial) significantly influences the chemical shift of this proton, allowing for clear differentiation between the isomers.

Similarly, ¹³C NMR provides distinct signals for each carbon atom in the molecule. The chemical shifts of the carbons in the tropane ring, particularly C-2, C-3, and C-4, differ between the 3β and 3α configurations. Furthermore, coupling between the fluorine atom on the benzoyl ring and the carbon atoms of that ring (C-F coupling) provides additional structural confirmation. industry.gov.au

¹⁹F NMR spectroscopy has also been highlighted as a particularly useful technique for distinguishing the two isomers. nih.govdrugsandalcohol.ie The fluorine nucleus has a unique chemical shift that is sensitive to its environment, providing a clear and direct method for identifying each isomer.

The tables below present a comparison of NMR data for the 3β-(exo) and 3α-(endo) isomers of this compound.

¹H NMR Spectral Data Comparison (d₆-DMSO)

| Position | 3β-FBT (exo) δ (ppm) | 3α-FBT (endo) δ (ppm) |

|---|---|---|

| 1,5 | 3.96 | 3.91 |

| 2,4 (axial) | 2.24 | 2.50 |

| 2,4 (equatorial) | 2.41 | 2.23 |

| 3 (axial) | 5.37 | - |

| 3 (equatorial) | - | 5.38 |

| 6,7 (endo) | 1.83 | 1.76 |

| 6,7 (exo) | 2.11 | 2.23 |

| N-Me | 2.80 | 2.78 |

| 2',6' | 8.09 | 8.05 |

¹³C NMR Spectral Data Comparison (d₆-DMSO)

| Position | 3β-FBT (exo) δ (ppm) | 3α-FBT (endo) δ (ppm) | J(C-F) (Hz) for 3β-FBT | J(C-F) (Hz) for 3α-FBT |

|---|---|---|---|---|

| 1,5 | 62.1 | 62.1 | - | - |

| 2,4 | 34.0 | 34.1 | - | - |

| 3 | 66.0 | 66.8 | - | - |

| 6,7 | 25.1 | 25.0 | - | - |

| N-Me | 37.1 | 37.0 | - | - |

| 1' | 126.8 | 126.9 | d, J=2.8 | d, J=2.8 |

| 2',6' | 132.3 | 132.2 | d, J=9.5 | d, J=9.5 |

| 3',5' | 115.9 | 115.8 | d, J=22.0 | d, J=22.0 |

| 4' | 164.7 | 164.6 | d, J=252.3 | d, J=251.6 |

Pharmacological Investigations of 4 Fluorotropacocaine and Its Analogues

Monoamine Transporter Affinities and Functional Mechanisms

4-Fluorotropacocaine, a synthetic tropane (B1204802) alkaloid, is structurally analogous to cocaine and has been a subject of pharmacological interest due to its interactions with monoamine transporter systems. These transporters—dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET)—are crucial membrane proteins that regulate neurotransmitter concentrations in the synaptic cleft. nih.gov The primary mechanism of action for cocaine and its analogues involves the inhibition of these transporters, leading to an increase in the extracellular levels of their respective neurotransmitters. nih.gov The introduction of a fluorine atom to the tropane structure, as in this compound, can modulate metabolic stability and target engagement.

Dopamine Transporter (DAT) Binding and Efficacy Studies

This compound functions as a dopamine reuptake inhibitor by binding to the dopamine transporter (DAT). biosynth.com This action is a hallmark of many tropane-based stimulants and is central to their psychostimulant effects. nih.gov Research indicates that while this compound binds to DAT, its efficacy and affinity can differ from cocaine. Some findings suggest that the para-fluoro substitution on the benzoyloxy group may diminish DAT binding affinity compared to cocaine's methyl ester.

The potency of tropane analogues at the dopamine transporter is a critical determinant of their pharmacological profile. For instance, studies on various analogues demonstrate a wide range of binding affinities. While a specific Ki value for this compound is not consistently reported in the reviewed literature, related fluorinated compounds show high affinity. For example, the 4',4"-difluoro-substituted analogue of 3α-(diphenylmethoxy)tropane exhibits a strong DAT binding affinity with a Ki value of 11.8 nM. In contrast, another cocaine analogue, 4'-fluorococaine, demonstrates a potency as a dopamine reuptake inhibitor that is only about the same as cocaine itself. wikipedia.org The benztropine (B127874) analogue JHW007, another potent DAT inhibitor, has been shown to inhibit DAT with a potency similar to cocaine. nih.gov The binding affinity of various tropane-based compounds to the dopamine transporter highlights the structural sensitivity of this interaction.

Interactive Table: Comparative Binding Affinities at the Dopamine Transporter (DAT)

| Compound | DAT Ki (nM) |

| Cocaine | 187 ± 18.7 |

| WIN-35428 | 11 |

| RTI-55 | 1.26 |

| Benztropine | High affinity |

| JHW007 (3f) | Potent inhibitor |

| 3α-(Diphenylmethoxy)tropane (4',4"-difluoro analog) | 11.8 |

Note: Ki is the inhibition constant; a lower value indicates higher binding affinity. Data compiled from multiple studies for comparative purposes. nih.gov

Serotonin Transporter (SERT) Interaction Dynamics

This compound is described as a serotonergic compound that inhibits the reuptake of serotonin, an action mediated by its binding to the serotonin transporter (SERT). biosynth.com This interaction increases the concentration of serotonin in the synapse. biosynth.com The engagement of SERT distinguishes the pharmacological profile of certain analogues from more selective dopamine reuptake inhibitors.

The related compound, 4'-fluorococaine, is a much more potent serotonin reuptake inhibitor than cocaine, which contributes to a significantly different pharmacological profile in research studies. wikipedia.org Cocaine itself binds non-specifically to DAT, NET, and SERT with similar potencies. nih.gov The affinity of various analogues for SERT can be compared to understand their relative impact on the serotonin system.

Interactive Table: Comparative Binding Affinities at the Serotonin Transporter (SERT)

| Compound | SERT Ki (nM) |

| Cocaine | 172 ± 15 |

| WIN-35428 | 160 |

| RTI-55 | N/A |

| Benztropine | Lower affinity |

| JHW007 (3f) | Lower affinity |

Note: Ki is the inhibition constant; a lower value indicates higher binding affinity. Data compiled from multiple studies for comparative purposes. nih.gov

Norepinephrine Transporter (NET) Engagement Analysis

Interactive Table: Comparative Binding Affinities at the Norepinephrine Transporter (NET)

| Compound | NET Ki (nM) |

| Cocaine | 3300 ± 170 |

| WIN-35428 | N/A |

| RTI-55 | N/A |

| Benztropine | Lower affinity |

| JHW007 (3f) | Lower affinity |

Note: Ki is the inhibition constant; a lower value indicates higher binding affinity. Data compiled from multiple studies for comparative purposes. nih.govnih.gov

Exploration of Novel Protein Interactions

Recent research has expanded the understanding of cocaine and its analogues beyond their classical interactions with monoamine transporters, identifying novel protein targets that may account for their complex pharmacological actions. pnas.org

Binding to Brain Acid Soluble Protein 1 (BASP1)

A significant finding in the pharmacology of cocaine analogues is the identification of Brain Acid Soluble Protein 1 (BASP1) as a high-affinity binding site. pnas.orgnih.gov In a key study, this compound (referred to as 3-p-FBT) was one of only four structural cocaine analogues tested that effectively displaced cocaine from BASP1. pnas.org Other compounds that demonstrated this ability include benztropine, JHW007, and RTI-113, all of which are also known dopamine uptake inhibitors. pnas.org Conversely, tropane alkaloids that lack significant dopamine uptake inhibitor activity, such as atropine (B194438) and scopolamine, did not bind to BASP1. pnas.orgresearchgate.net This suggests that the pharmacophore for BASP1 binding is not solely determined by the tropane moiety but is shared by compounds that also interact with the dopamine transporter. pnas.org

Implications for High-Affinity Ligand-Receptor Interactions

The discovery of BASP1 as a target has profound implications for understanding the pharmacology of cocaine and its analogues like this compound. Cocaine's inhibition of monoamine transporters is relatively weak (in the high nanomolar to low micromolar range) compared to some of its behavioral effects, which can be elicited at much lower concentrations. pnas.orgnih.gov This discrepancy suggested the existence of a more potent, high-affinity receptor. pnas.orgnih.gov

BASP1 has been identified as this potential high-affinity receptor, with studies reporting that cocaine binds to BASP1 with a dissociation constant (Kd) of approximately 7 nM. pnas.orgnih.govbiorxiv.org This binding is substantially more potent than cocaine's interaction with DAT, SERT, or NET. pnas.org The finding that depleting BASP1 in specific brain regions reduces high-affinity [3H]cocaine binding and diminishes behavioral responses to the drug underscores its role as a pharmacologically relevant receptor. pnas.orgnih.gov The interaction of this compound with BASP1 indicates that its pharmacological actions may also be mediated through this high-affinity site, offering a mechanism that extends beyond the conventional model of monoamine transporter blockade. pnas.org

In Vitro Enzymatic Hydrolysis and Metabolic Pathway Elucidation

The biotransformation of xenobiotics, including synthetic compounds like this compound, is a critical determinant of their pharmacokinetic profile. Ester-containing molecules are particularly susceptible to hydrolysis by a range of esterase enzymes present in the human body. Understanding these metabolic pathways is essential for characterizing the compound's behavior.

The enzymatic hydrolysis of this compound and its isomers has been investigated to identify the specific human esterases responsible for their metabolism. Human carboxylesterases (hCES) are key enzymes in the hydrolysis of many drugs and xenobiotics. nih.gov A pivotal study characterized the enzyme-catalyzed ester hydrolysis of several drugs of abuse, including the 3α and 3β isomers of this compound, using various esterase-containing systems. nih.gov

The investigation utilized recombinant hCES1b, hCES1c, and hCES2, as well as pooled human liver microsomes, pooled human liver S9 fraction, and pooled human plasma. nih.gov The findings indicated that 4-fluoro-3β-tropacocaine is primarily metabolized by human plasma esterases. nih.gov In contrast, the hydrolysis rate for its isomer, 4-fluoro-3α-tropacocaine, was found to be too low for reliable modeling using classic Michaelis-Menten kinetics. nih.gov This suggests a significant stereochemical influence on the compound's susceptibility to enzymatic cleavage.

For comparison, other tropane-based compounds and drugs with ester moieties show different esterase affinities. Cocaine and methylphenidate are primarily metabolized by hCES1c, while heroin and thebacon show higher affinity for hCES2. nih.gov This differentiation is often linked to the structure of the substrate, where compounds with a small alcohol component and a larger acyl component tend to have a higher affinity for hCES1, and those with a large alcohol component favor hCES2. nih.gov Dimethocaine, like 4-fluoro-3β-tropacocaine, was also found to be a substrate for human plasma esterases. nih.gov

| Compound | Primary Hydrolyzing Enzyme System |

| 4-Fluoro-3β-tropacocaine | Human plasma esterases nih.gov |

| 4-Fluoro-3α-tropacocaine | Hydrolysis rate too low for reliable modeling nih.gov |

| Cocaine | hCES1c nih.gov |

| Dimethocaine | Human plasma esterases nih.gov |

| Heroin | hCES2 nih.gov |

| Methylphenidate | hCES1c nih.gov |

The introduction of fluorine into drug molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability. researchgate.net Fluorine's high electronegativity and the strength of the carbon-fluorine (C-F) bond can protect adjacent chemical groups from enzymatic attack. researchgate.net The substitution of a hydrogen atom with a fluorine atom can block sites of metabolic oxidation, a common phase I metabolic reaction. researchgate.netresearchgate.net

Characterization of Human Esterase Contributions to Biotransformation

Other Receptor System Engagements and Biological Activities

Beyond its primary interactions, research has explored the utility of this compound and related halogenated tropanes in other biological contexts, including diagnostic imaging and as potential therapeutic agents for infectious diseases.

Tropane alkaloids and their synthetic analogues are known to interact with various neurotransmitter systems, including muscarinic acetylcholine (B1216132) receptors (mAChRs). researchgate.netnih.gov These receptors are involved in numerous physiological functions in the central and peripheral nervous systems. nih.gov The development of subtype-selective ligands for mAChRs is a significant area of research for treating various neurological and psychiatric disorders. nih.govmdpi.com

In the field of biomedical imaging, particularly Positron Emission Tomography (PET), radiolabeled ligands are essential tools for visualizing and quantifying receptor density in the brain. worldscientific.com The synthetic compound 3β-(4-fluorobenzoyloxy)tropane (this compound) has been identified for its potential in this area. researchgate.net Specifically, its ¹⁸F-labelled derivative has been utilized as a muscarinic acetylcholine ligand for PET imaging studies. researchgate.net The use of ¹⁸F is advantageous in PET due to its favorable decay characteristics. The stability of the C-F bond in the fluoroaromatic group helps to prevent in vivo defluorination, which is crucial for obtaining clear imaging results. mdpi.com

In the search for new treatments for parasitic diseases, natural products and their synthetic derivatives serve as important templates. uantwerpen.be A series of halogenated benzoyloxytropane analogues were synthesized and evaluated for their in vitro activity against several protozoan parasites: Plasmodium falciparum (the causative agent of malaria), Trypanosoma brucei brucei (a model for sleeping sickness), Trypanosoma cruzi (the cause of Chagas disease), and Leishmania infantum (a cause of leishmaniasis). uantwerpen.benih.gov

The study demonstrated that the presence and position of a halogen atom on the aromatic ring are critical for the compound's antiprotozoal activity. uantwerpen.beresearchgate.net The compounds were synthesized by acylating 3α-tropinol with various halogenobenzoyl chlorides, resulting in analogues with fluoro, chloro, bromo, and iodo substituents at the ortho, meta, or para positions of the benzoyl ring. uantwerpen.be

Against P. falciparum, the most active compounds included the 2'-chloro (ortho) analogue (IC₅₀ = 3.6 µM) and the 2'-bromo (ortho) analogue (IC₅₀ = 6.7 µM). uantwerpen.benih.gov For T. b. brucei, compounds with the halogen in the para position, particularly the heavier halogens, showed the most pronounced activity. uantwerpen.be The 4'-iodo (para) analogue was the most potent against this parasite (IC₅₀ = 5.1 µM), followed by the 4'-bromo (para) analogue (IC₅₀ = 5.6 µM). uantwerpen.benih.gov The study found that this series of compounds was non-toxic to a human cell line (MRC-5), suggesting a degree of selectivity for the protozoan targets. uantwerpen.be

| Compound (Substituent on Benzoyl Ring) | IC₅₀ vs. P. falciparum (µM) uantwerpen.be | IC₅₀ vs. T. b. brucei (µM) uantwerpen.be |

| 2'-Fluoro | > 25 | > 25 |

| 3'-Fluoro | > 25 | > 25 |

| 4'-Fluoro | > 25 | > 25 |

| 2'-Chloro | 3.6 | 13.5 |

| 3'-Chloro | 8.1 | > 25 |

| 4'-Chloro | 10.9 | 10.5 |

| 2'-Bromo | 6.7 | 10.0 |

| 3'-Bromo | 9.5 | 11.2 |

| 4'-Bromo | 16.5 | 5.6 |

| 2'-Iodo | 10.0 | 7.9 |

| 3'-Iodo | 11.8 | 5.8 |

| 4'-Iodo | 15.6 | 5.1 |

Advanced Analytical Characterization in Research Settings

Chromatographic Techniques for Isolation and Identification

Chromatography is a fundamental tool for separating 4-Fluorotropacocaine from complex mixtures, such as synthetic reaction byproducts or other compounds in a formulated product. It is particularly crucial for distinguishing between its stereoisomers.

Gas Chromatography (GC) and Variants for Compound Separation

Gas chromatography is a robust technique for the analysis of volatile and thermally stable compounds like this compound. In research settings, GC coupled with a mass spectrometer (GC-MS) is frequently used. The compound is vaporized and separated based on its boiling point and affinity for the stationary phase within a capillary column.

Studies have demonstrated that the 3β (exo) and 3α (endo) isomers of this compound can be successfully separated using gas chromatography. nih.govresearchgate.netresearchgate.net While their mass spectra under electron impact ionization are nearly identical, their different spatial arrangements lead to distinct retention times on the GC column, allowing for their differentiation. nih.gov This separation is critical for forensic and research applications where isomeric identity must be confirmed. nih.gov A typical GC method involves an Agilent 6890 gas chromatograph with a capillary column, using helium as the carrier gas.

Table 1: Example GC-MS Parameters for this compound Analysis

| Parameter | Value |

| Instrument | Agilent 6890 GC coupled to 5975 MSD |

| Column | HP-ULTRA 1 capillary column (12 m x 0.2 mm x 0.33 µm) |

| Carrier Gas | Helium (1.0 ml/min) |

| Injector Port Temp. | 250 °C |

| Transfer Line Temp. | 280 °C |

| Oven Program | 100°C (1 min), then 9°C/min to 180°C (2 min), then 25°C/min to 295°C (2 min) |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Scan Range | m/z 40–450 |

| Data sourced from Kavanagh et al. (2012). |

Liquid Chromatography (LC) Coupled with Mass Spectrometry (MS)

Liquid chromatography, particularly when coupled with mass spectrometry (LC-MS), is another powerful technique for the analysis of this compound. It is especially advantageous for compounds that may be thermally sensitive. In LC-MS, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase.

Similar to GC, LC provides adequate chromatographic separation of the 3α and 3β isomers of this compound. The use of electrospray ionization (ESI) is a "soft" ionization technique that typically results in a prominent protonated molecule [M+H]⁺, which is useful for molecular weight determination. Research has shown that by adjusting the fragmentor voltage in the mass spectrometer, controlled fragmentation can be induced to provide further structural information.

Table 2: Example LC-MS Parameters for Isomer Separation

| Parameter | Value |

| Mobile Phase | Acetonitrile/Water with 0.05% Formic Acid |

| Gradient | 12% ACN for 5 min, then linear gradient to 35% ACN at 30 min |

| Flow Rate | 1000 µl/min |

| Column Temp. | 30 °C |

| Injection Volume | 2 µl |

| Fragmentor Voltage | 70 V |

| Data sourced from Kavanagh et al. (2012). |

Spectroscopic Methods for Structural Confirmation and Quantification

Following separation, spectroscopic methods are employed to confirm the molecular structure of this compound and to quantify it in samples.

Comprehensive NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework and the presence of other nuclei like fluorine.

¹H NMR (Proton NMR) identifies the number and types of hydrogen atoms in the molecule, providing clues about their chemical environment and proximity to one another.

¹³C NMR provides information on the carbon skeleton of the molecule.

¹⁹F NMR is particularly valuable for fluorinated compounds like this compound. It is a highly sensitive technique that can be used to confirm the presence and position of the fluorine atom on the benzoyl ring. Crucially, research has highlighted ¹⁹F NMR as a useful technique for distinguishing between the 3α and 3β isomers. nih.govresearchgate.net

The chemical shifts observed in the NMR spectra are unique to the compound's structure. industry.gov.au

Table 3: Selected NMR Chemical Shift Data for this compound Isomers

| Isomer | Nucleus | Solvent | Chemical Shift (δ, ppm) |

| 3β (exo) | ¹H | d6-DMSO | 8.12 (dd), 7.40 (t), 5.25 (t), 3.23 (m), 2.29 (s) |

| 3β (exo) | ¹³C | d6-DMSO | 164.3 (d), 163.9, 132.3 (d), 126.6 (d), 115.8 (d), 66.3, 63.0, 39.9, 34.9, 25.1 |

| 3α (endo) | ¹H | d6-DMSO | 8.02 (dd), 7.35 (t), 5.21 (quint), 3.12 (m), 2.18 (s) |

| 3α (endo) | ¹³C | d6-DMSO | 164.7 (d), 163.6, 132.1 (d), 127.3 (d), 115.6 (d), 64.9, 63.0, 40.0, 34.0, 28.0 |

| Data sourced from Kavanagh et al. (2012). |

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) spectroscopy and its modern variant, Fourier Transform Infrared (FTIR) spectroscopy, are used to identify the functional groups present in a molecule. sintef.com The technique works by measuring the absorption of infrared radiation, which causes molecular bonds to vibrate at specific frequencies. sintef.com The resulting spectrum shows absorption bands that are characteristic of specific bond types. libretexts.org

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3100-3000 | Aromatic C-H Stretch |

| ~3000-2850 | Aliphatic C-H Stretch |

| ~1715 | Ester Carbonyl (C=O) Stretch |

| ~1600, ~1500 | Aromatic C=C Stretch |

| ~1270 | Aryl-Alkyl Ether (Ar-O-C) Asymmetric Stretch |

| ~1220 | Aromatic C-F Stretch |

| ~1100 | Ester C-O Stretch |

| Based on general functional group frequencies and data for related compounds. researchgate.netlibretexts.org |

High-Resolution Mass Spectrometry (HRMS) for Fragmentation Analysis

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to four or five decimal places, allowing for the determination of a compound's elemental formula.

When coupled with an ionization technique like electrospray ionization (ESI), HRMS can confirm the molecular formula of this compound by matching the experimentally measured mass of the protonated molecule ([M+H]⁺) to its theoretical value. For this compound (C₁₅H₁₈FNO₂), the theoretical mass of the protonated molecule is 264.1394, a value that has been confirmed by HR-ESIMS analysis.

Furthermore, when using a "harder" ionization technique like electron impact (EI), the molecule fragments in a predictable way. The resulting fragmentation pattern is a signature that can be used for identification. The fragmentation of this compound parallels that of cocaine.

Table 5: Key Mass Fragments of this compound (EI-MS)

| m/z | Ion Structure/Origin | Relative Intensity (3β-isomer) |

| 263 | Molecular Ion [M]⁺ | 25.7% |

| 140 | [M - C₇H₄FO]⁺ (Loss of 4-fluorobenzoyl radical) | 6.9% |

| 124 | [M - C₇H₄O₂F]⁺ (Loss of 4-fluorobenzoate (B1226621) radical) | 100% (Base Peak) |

| 94 | N-methylpyridinium ion | 35.1% |

| 82 | [m/z 124 - C₃H₆]⁺ (Loss of propylene) | 41.5% |

| Data sourced from Kavanagh et al. (2012). |

Isomer Discrimination and Quantitative Purity Assessments

The accurate identification and characterization of this compound in a research setting are complicated by the potential presence of its isomers. The compound's structure, featuring a tropane (B1204802) skeleton, allows for stereoisomerism, primarily at the 3-position of the ring. The two principal diastereomers are the 3β-(exo) isomer, often referred to as this compound, and the 3α-(endo) isomer. nih.gov The configuration at the 3-position in the 3β isomer is equivalent to that found in cocaine. Distinguishing between these isomers is critical for unambiguous structural assignment and understanding structure-activity relationships.

Several analytical techniques are employed in combination to achieve effective isomer discrimination and to assess the quantitative purity of this compound samples.

Isomer Discrimination Techniques:

Gas Chromatography (GC): Gas chromatography has proven effective in separating the 3β- and 3α-isomers of this compound. nih.govresearchgate.netdrugsandalcohol.ie Research has demonstrated successful separation using a non-polar capillary column, such as an Agilent HP-ULTRA 1, allowing for the differentiation of the two compounds based on their retention times. While GC provides separation, it is typically coupled with a detector like a mass spectrometer for identification.

Mass Spectrometry (MS): Standard electron-impact (EI) mass spectrometry is generally insufficient for distinguishing between the 3β- and 3α-isomers, as they produce nearly identical fragmentation patterns. nih.govresearchgate.net The primary ions observed in the EI mass spectra for both isomers include the molecular ion (M+) at m/z 263 and major fragment ions at m/z 124, 94, and 82. However, under electrospray ionization (ESI) conditions, a subtle difference can be observed; the 3β-(exo) isomer tends to produce a more abundant m/z 124 fragment ion at a given fragmentor voltage compared to the 3α-(endo) isomer. This ion results from the loss of 4-fluorobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for the definitive structural elucidation and discrimination of the this compound isomers. nih.govresearchgate.net In particular, ¹⁹F NMR spectroscopy has been highlighted as a useful technique for distinguishing between the two. nih.govresearchgate.netdrugsandalcohol.ie Furthermore, detailed analysis of ¹H and ¹³C NMR spectra reveals key differences in chemical shifts and coupling constants arising from the different spatial orientations of the 4-fluorobenzoyloxy group in the exo and endo positions.

Table 1: Analytical Techniques for Isomer Discrimination of this compound A summary of methods used to differentiate between the 3β-(exo) and 3α-(endo) isomers.

| Technique | Capability | Key Findings | Citations |

| Gas Chromatography (GC) | Separation | The two isomers are separable, exhibiting different retention times on specific capillary columns. | nih.gov, researchgate.net, |

| Mass Spectrometry (MS) | Limited Discrimination | Electron-impact (EI) mass spectra are nearly identical. Electrospray ionization (ESI) shows minor quantitative differences in fragmentation. | nih.gov, researchgate.net, |

| ¹⁹F NMR Spectroscopy | Discrimination | Provides distinct signals for each isomer, enabling clear differentiation. | nih.gov, researchgate.net, drugsandalcohol.ie |

| ¹H & ¹³C NMR Spectroscopy | Definitive Discrimination | Reveals differences in chemical shifts and coupling constants, allowing for unambiguous structural assignment of each isomer. |

Quantitative Purity Assessments:

Determining the purity of a this compound reference material is a multi-step process that involves a combination of analytical methods to account for different types of potential impurities. industry.gov.au This mass balance approach provides a comprehensive purity value. industry.gov.au The identity of the material is first confirmed using spectroscopic techniques such as NMR, Infrared Spectroscopy (IR), and MS. industry.gov.au Subsequently, the following methods are used for quantification:

Gas Chromatography-Flame Ionization Detection (GC-FID): This technique is used to assess the presence of organic impurities that are structurally related to this compound. industry.gov.au

Thermogravimetric Analysis (TGA): TGA is employed to quantify any non-volatile residue present in the sample. industry.gov.au

Karl Fischer Analysis: This method specifically measures the water content (volatile impurity) in the material. industry.gov.au

¹H NMR Spectroscopy: Quantitative ¹H NMR can also be used to determine purity against a certified internal standard. industry.gov.au

The final purity is calculated by subtracting the percentages of organic impurities, volatile impurities (water), and non-volatile residue from 100%. industry.gov.au

Table 2: Methods for Quantitative Purity Assessment of this compound An outline of the analytical techniques used to establish the purity of a reference standard.

| Analytical Technique | Purpose | Citations |

| GC-FID | Assessment of related organic impurities. | industry.gov.au |

| Thermogravimetric Analysis | Determination of non-volatile residue. | industry.gov.au |

| Karl Fischer Analysis | Quantification of water content. | industry.gov.au |

| ¹H NMR Spectroscopy | Confirmatory purity analysis. | industry.gov.au |

| Spectroscopy (NMR, IR, MS) | Confirmation of chemical identity. | industry.gov.au |

Challenges in Analytical Reference Standard Availability for Research

A significant challenge in the forensic and analytical chemistry of novel psychoactive substances (NPS) is the timely availability of certified analytical reference standards. nih.govresearchgate.net These standards are essential for the unequivocal identification of unknown substances seized by law enforcement or encountered in research settings. lgcstandards.com The case of this compound exemplifies this issue.

When 3β-(4-fluorobenzoyloxy)tropane was first reported by European authorities in 2008 and later tentatively identified in commercial products in 2010, there were no reference standards available for purchase. nih.govresearchgate.netdrugsandalcohol.ie This absence of well-characterized material made it difficult for forensic laboratories to confirm the identity of the substance with certainty. nih.govresearchgate.net

To overcome this hurdle, research laboratories undertook the de novo chemical synthesis of this compound and its 3α-isomer. nih.govresearchgate.net This allowed them to produce and fully characterize their own reference materials, which were then used to confirm the identity of the substance in seized samples. nih.gov The process involved not only the synthesis but also extensive characterization using the analytical techniques detailed in the previous section to confirm the structure and purity of the synthesized compounds. nih.govindustry.gov.au

While certified reference materials for this compound and its hydrochloride salt are now commercially available from specialized suppliers, the initial period of unavailability is a common scenario in the rapidly evolving landscape of NPS. caymanchem.comzeptometrix.comdv-expert.org The constant emergence of new chemical structures often outpaces the ability of commercial providers to synthesize, characterize, and distribute the corresponding reference standards, creating a persistent challenge for the analytical and forensic communities.

Advanced Research Paradigms and Applications of 4 Fluorotropacocaine

Utilization as a Research Tool for Neurotransmitter System Studies

4-Fluorotropacocaine serves as a critical research tool for investigating the intricacies of neurotransmitter systems, primarily the dopaminergic and serotonergic pathways. Its mechanism of action involves binding to monoamine transporters, which are responsible for the reuptake of neurotransmitters from the synaptic cleft. Specifically, it interacts with the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT). biosynth.com

The compound inhibits the reuptake of both dopamine and serotonin, leading to an increase in their extracellular concentrations. biosynth.com This property allows researchers to modulate the activity of these neurotransmitter systems and observe the resultant physiological and behavioral effects. polk.or.us While its potency as a dopamine reuptake inhibitor is comparable to that of cocaine, it is a significantly more potent serotonin reuptake inhibitor. wikipedia.org This distinct pharmacological profile enables the dissection of the relative contributions of the dopaminergic and serotonergic systems to various brain functions and disorders.

Studies utilizing compounds like this compound help to elucidate the roles of these neurotransmitters in reward, motivation, cognition, and mood. nih.govmdpi.com By observing the effects of altering dopamine and serotonin levels, scientists can gain a deeper understanding of the neurobiological underpinnings of conditions such as depression, addiction, and neuropsychiatric disorders. nih.govexplorationpub.com The compound's ability to produce measurable changes in neurotransmitter dynamics makes it an invaluable probe for in vitro and in vivo experimental models. polk.or.usmdpi.com

Radioligand Development for Molecular Imaging Research

The field of molecular imaging, particularly Positron Emission Tomography (PET), benefits from the development of specific radioligands to visualize and quantify biological targets in the living brain. nih.gov The incorporation of a fluorine atom in this compound makes it an ideal candidate for radiolabeling with the positron-emitting isotope Fluorine-18 (¹⁸F), which has a suitable half-life of 109.7 minutes for PET studies. nih.govresearchgate.net

The ¹⁸F-labeled version of this compound has been explored as a potential PET radioligand. researchgate.netresearchgate.net The rationale for developing such fluorinated radiotracers is that fluorine substitution can improve metabolic stability and enhance selectivity for the target receptor or transporter, which are crucial characteristics for a successful imaging agent. nih.gov For instance, the fluorinated tropane (B1204802) derivative FP-CIT (Ioflupane) demonstrates superior in vivo stability and DAT selectivity, making it a valuable tool in SPECT imaging for Parkinson's disease.

Research with related compounds, such as 4'-[¹⁸F]fluorococaine, has been conducted to understand the contribution of metabolites to PET images of the brain, highlighting the importance of developing radioligands with clean metabolic profiles. wikipedia.org Although not widely adopted for routine clinical imaging, the use of ¹⁸F-labeled this compound in preclinical research continues to provide insights into the distribution and density of its binding sites, contributing to the broader understanding of neuroreceptor systems. researchgate.net

Comparative Pharmacological Profiling with Structurally Related Compounds

To fully understand the properties of this compound, its pharmacological profile is often compared with that of structurally related compounds, most notably cocaine and other synthetic tropane derivatives. wikipedia.org These comparative studies highlight the subtle yet significant impact of minor structural modifications.

This unique profile makes it a valuable compound for teasing apart the specific roles of dopamine and serotonin in the effects of stimulant drugs.

| Compound | Primary Transporter Affinity | Relative Stimulant Potency | Key Pharmacological Features | Reference |

|---|---|---|---|---|

| Cocaine | DAT ≈ SERT ≈ NET | High | Potent reuptake inhibitor at DAT, SERT, and NET. | wikipedia.orgnih.gov |

| This compound | SERT >> DAT | Low (~30% of cocaine) | Much stronger SERT inhibitor than cocaine; similar DAT inhibition potency. | wikipedia.org |

| CFT (pFBT) | DAT > SERT | High | A 4'-fluorophenyltropane derivative with high affinity for DAT. | wikipedia.org |

| Benztropine (B127874) Analogues | DAT | Variable | Atypical DAT inhibitors with behavioral profiles distinct from cocaine. | nih.gov |

Methodological Advancements in In Vitro Assay Development

The characterization of this compound and other tropane alkaloids relies on a suite of in vitro assays. Recent methodological advancements have significantly improved the efficiency, sensitivity, and scope of these investigations. While many of these methods are developed for tropane alkaloids in general, they are directly applicable to the study of synthetic derivatives. dergipark.org.trmdpi.com

Key advancements include:

High-Throughput Screening (HTS) : Modern assays are often adapted for HTS formats, allowing for the rapid pharmacological profiling of large libraries of compounds to identify leads and understand SAR.

Advanced Chromatography : The development of techniques like µ-QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) combined with high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) allows for the precise quantification of tropane alkaloids in complex biological matrices with high accuracy and low detection limits. mdpi.com

Immunoassays : Novel immunoassay platforms, such as lateral flow immunoassays (LFIA), have been developed for the rapid and on-site detection of tropane alkaloids, which can be adapted for screening purposes. mdpi.com

In Vitro Production Systems : Plant cell and tissue culture techniques are being optimized to produce tropane alkaloids and their precursors, providing a sustainable source of material for research and facilitating metabolic studies. dergipark.org.trresearchgate.net

These methodological improvements enable a more thorough and efficient characterization of the binding, uptake inhibition, and functional activity of compounds like this compound at their molecular targets.

Investigation of Novel Psychoactive Substances (NPS) Analytical Frameworks

This compound is classified as a Novel Psychoactive Substance (NPS), a designer drug created to mimic the effects of controlled substances while circumventing existing drug laws. ous-research.no The rapid emergence of numerous NPS presents a significant challenge for forensic and clinical toxicology. cfsre.org Consequently, robust analytical frameworks are essential for their detection, identification, and characterization. ous-research.nonih.gov

The analytical workflow for investigating an NPS like this compound typically involves:

Presumptive Testing : Initial screening may use immunoassays, although these can lack specificity for novel structures.

Confirmatory Analysis : The gold standard for identification is mass spectrometry coupled with chromatography. researchgate.net Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS), are fundamental for providing reliable identification and sensitivity. cfsre.org

Structure Elucidation : Techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography are used to definitively confirm the chemical structure of a newly identified substance.

In Silico Prediction : To cope with the sheer number of potential NPS, computational methods are increasingly used. mdpi.com Quantitative Structure-Activity Relationship (QSAR) modeling and other AI-driven approaches can predict the pharmacological activity, toxicity, and even the mass spectra of hypothetical compounds, guiding forensic analysis and risk assessment. researchgate.netmdpi.com

These comprehensive analytical frameworks are crucial for law enforcement, public health monitoring, and understanding the pharmacology of emerging drugs of abuse like this compound. cfsre.orgnih.gov

Q & A

Q. What are the optimal analytical techniques for identifying 4-Fluorotropacocaine in complex biological matrices?

Methodological Answer:

- Utilize gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-high-resolution mass spectrometry (LC-HRMS) for preliminary identification, leveraging their sensitivity for detecting low-concentration fluorinated compounds .

- Confirm structural integrity via nuclear magnetic resonance (NMR) spectroscopy , focusing on distinguishing the 4-fluorobenzoyl moiety from non-fluorinated analogs .

- Validate methods using synthetic standards and matrix-matched calibration curves to address interference from endogenous substances.

Q. How can researchers design a reproducible synthesis protocol for this compound?

Methodological Answer:

- Follow the Kavanagh et al. (2012) synthetic route , which uses pseudotropine as a precursor and fluorobenzoylation under anhydrous conditions .

- Monitor reaction progress via thin-layer chromatography (TLC) and optimize purification using column chromatography with silica gel.

- Characterize intermediates and final products using Fourier-transform infrared spectroscopy (FTIR) to verify esterification and fluorination.

Q. What ethical considerations apply to preclinical studies involving this compound?

Methodological Answer:

- Adhere to CONSORT guidelines for in vivo studies, including randomization, blinding, and power analysis to ensure statistical validity .

- Obtain approval from institutional ethics committees, particularly for studies exploring neurotoxic or psychotropic effects.

- Document compliance with the 3Rs framework (Replacement, Reduction, Refinement) to minimize animal use .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination position) influence this compound’s pharmacological activity?

Methodological Answer:

- Conduct molecular docking simulations to compare binding affinities at dopamine/norepinephrine transporters between 4-fluoro and non-fluorinated analogs .

- Validate predictions using radioligand displacement assays (e.g., [³H]WIN 35,428 for dopamine transporter inhibition).

- Analyze structure-activity relationships (SAR) through multivariate regression models to quantify fluorination’s impact on potency .

Q. What methodological strategies resolve contradictions in in vitro vs. in vivo pharmacokinetic data for this compound?

Methodological Answer:

- Perform compartmental pharmacokinetic modeling to reconcile discrepancies, incorporating parameters like blood-brain barrier permeability and metabolic half-life.

- Use microdialysis in rodent models to measure real-time cerebral fluid concentrations and compare with plasma levels .

- Apply systematic review frameworks (e.g., PRISMA) to evaluate bias in existing studies and identify gaps in experimental design .

Q. How can researchers design a PICOT-compliant study to assess this compound’s long-term neurobehavioral effects?

Methodological Answer:

- Structure the research question using the PICOT framework :

- P opulation: Rodent models (e.g., Sprague-Dawley rats).

- I ntervention: Chronic this compound administration (dose range: 1–10 mg/kg).

- C omparison: Saline control and cocaine-treated cohorts.

- O utcome: Cognitive deficits (e.g., Morris water maze performance).

- T ime: 12-week exposure with 8-week follow-up .

- Incorporate longitudinal mixed-effects models to account for individual variability in response trajectories.

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

Methodological Answer:

- Apply non-linear regression (e.g., log-logistic models) to estimate LD₅₀ and EC₅₀ values.

- Use ANOVA with post-hoc Tukey tests to compare means across dose groups.

- Report confidence intervals and effect sizes to enhance reproducibility .

Q. How should researchers handle conflicting spectroscopic data in structural elucidation studies?

Methodological Answer:

- Cross-validate results using orthogonal techniques (e.g., X-ray crystallography for absolute configuration vs. NMR for functional groups).

- Apply chemometric tools like principal component analysis (PCA) to identify outliers in spectral datasets .

- Publish raw data in supplementary materials to enable independent verification .

Regulatory and Interdisciplinary Considerations

Q. What evidence is required to reclassify this compound as a controlled substance in jurisdictions lacking analog laws?

Methodological Answer:

- Compile pharmacodynamic data demonstrating abuse potential (e.g., self-administration assays).

- Submit a dossier to regulatory bodies (e.g., Health Canada) with comparative structural and functional analyses against Schedule I substances .

- Engage in policy research to advocate for legislative updates addressing synthetic cathinone analogs.

Q. How can interdisciplinary collaboration enhance mechanistic studies of this compound?

Methodological Answer:

- Partner with computational chemists for molecular dynamics simulations of transporter interactions.

- Collaborate with clinicians to correlate preclinical findings with case reports of human exposure .

- Integrate open science platforms for data sharing and crowdsourced analysis .

Tables for Key Methodological Comparisons

| Analytical Technique | Application | Limitations | References |

|---|---|---|---|

| GC-MS | Detecting trace fluorinated metabolites | Limited resolution for polar compounds | |

| LC-HRMS | High-specificity quantification | Requires expensive instrumentation | |

| X-ray crystallography | Absolute structural confirmation | Time-intensive crystal growth required |

| Study Design Framework | Components | Use Case |

|---|---|---|

| PICOT | Population, Intervention, Comparison, Outcome, Time | Preclinical neurotoxicity studies |

| FINER | Feasible, Interesting, Novel, Ethical, Relevant | Grant proposal development |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.